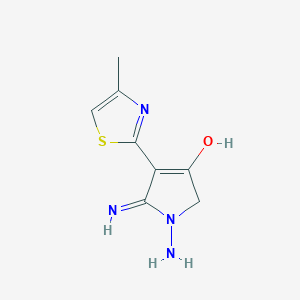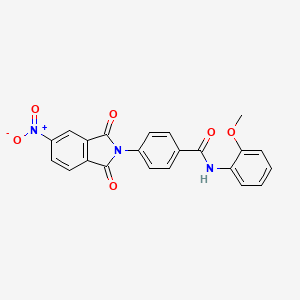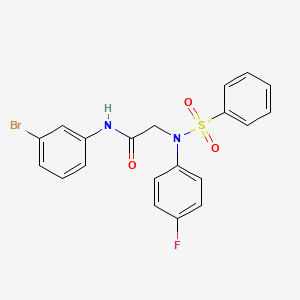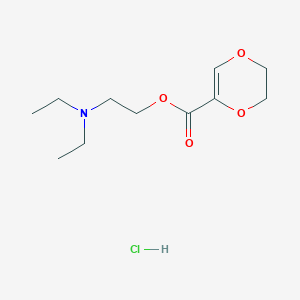![molecular formula C17H14N2 B6109067 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B6109067.png)
3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound belonging to the class of indeno[1,2-c]pyrazoles. This compound features a fused ring system that includes a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as indenone derivatives, with hydrazine derivatives under acidic or basic conditions[_{{{CITATION{{{_2{Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno1 .... The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization and scaling up are critical to ensure consistent quality and efficiency in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{2{Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno1 ...[{{{CITATION{{{_1{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen halides (HX).
Major Products Formed: The reactions of this compound can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound's unique properties make it useful in the development of new materials and technologies. It can be used in the creation of advanced polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which 3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid
1,4-Dihydroindeno[1,2-c]pyrazole derivatives
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness: 3-Methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole stands out due to its specific structural features, such as the presence of the phenyl group and the methyl group
Propriétés
IUPAC Name |
3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-11-15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(15)19-18-11/h2-10,16H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGVECYYOGCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=NN1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B6109000.png)
![3-{2-[4-(4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6109003.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6109008.png)
![5-ethyl-3-methyl-4-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6109010.png)
![N-methyl-1-[2-(methylthio)-5-pyrimidinyl]-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6109015.png)

![N,N-diethyl-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6109023.png)
![N-methyl-N-phenyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6109030.png)
![3-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6109035.png)

![1-[[1-(2,5-Dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]piperidin-3-ol](/img/structure/B6109050.png)
![5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide](/img/structure/B6109053.png)


